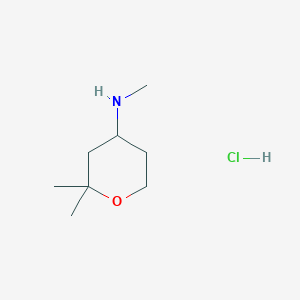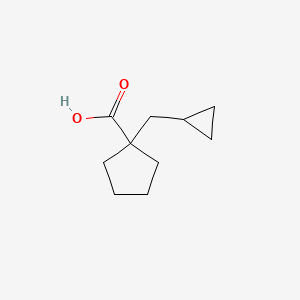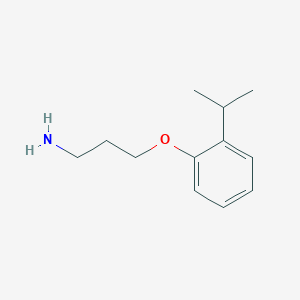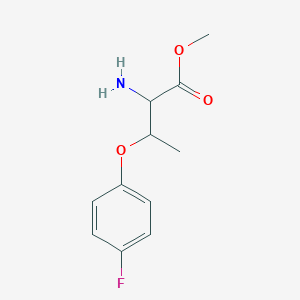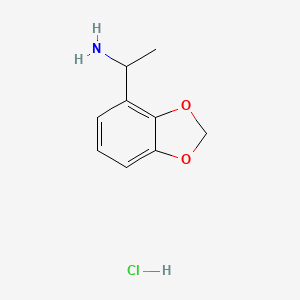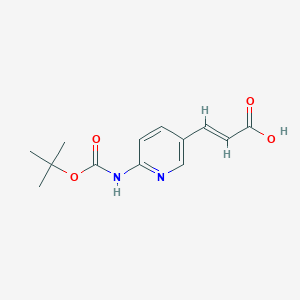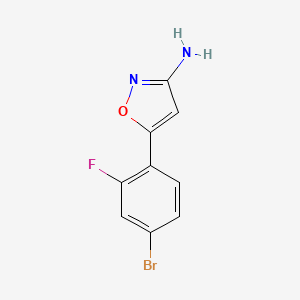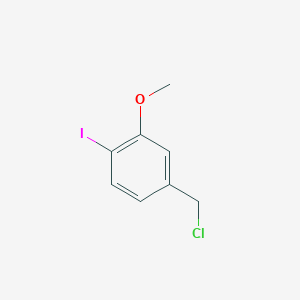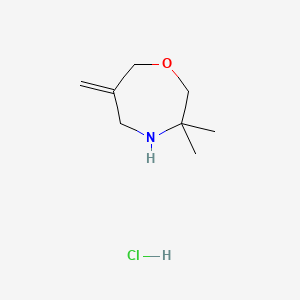
4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H13NO3 It features a cyclohexane ring substituted with a carboxylic acid group, a pyridine ring, and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclohexanone derivative, which undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves oxidation to form the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, 4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the ketone and pyridine groups, making it less versatile in chemical reactions.
4-Oxocyclohexanecarboxylic acid: Similar structure but lacks the pyridine ring, affecting its biological activity.
Pyridine-2-carboxylic acid: Contains the pyridine ring and carboxylic acid group but lacks the cyclohexane ring and ketone group.
Uniqueness
4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of reactions and interact with various molecular targets, making it a valuable compound in scientific research.
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
4-oxo-1-pyridin-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-9-4-6-12(7-5-9,11(15)16)10-3-1-2-8-13-10/h1-3,8H,4-7H2,(H,15,16) |
InChI 键 |
CLLSGEHLTFVBAT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1=O)(C2=CC=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
